molecular formula C13H19O5P B1396614 methyl 3-[(diethoxyphosphoryl)methyl]benzoate CAS No. 96534-02-0

methyl 3-[(diethoxyphosphoryl)methyl]benzoate

Cat. No.: B1396614
CAS No.: 96534-02-0
M. Wt: 286.26 g/mol
InChI Key: OYDOFGBVULDGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-[(diethoxyphosphoryl)methyl]benzoate is an organic compound with the molecular formula C12H17O5P. This compound is characterized by the presence of a benzoic acid methyl ester group and a diethoxy-phosphorylmethyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Scientific Research Applications

methyl 3-[(diethoxyphosphoryl)methyl]benzoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(diethoxyphosphoryl)methyl]benzoate typically involves the reaction of benzoic acid methyl ester with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(diethoxyphosphoryl)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-[(diethoxyphosphoryl)methyl]benzoate is unique due to its combination of a benzoic acid methyl ester group and a diethoxy-phosphorylmethyl group. This combination imparts unique chemical properties, making it versatile for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

methyl 3-(diethoxyphosphorylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-7-6-8-12(9-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDOFGBVULDGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=CC=C1)C(=O)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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